5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKNYCMLGEQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857650 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260681-83-1 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of 5-amino-1H-pyrazolo[3,4-B]pyridine. One common method is the reaction of 5-amino-1H-pyrazolo[3,4-B]pyridine with N-iodosuccinimide (NIS) in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired iodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group at the 5-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other coupling partners to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like boronic acids and palladium catalysts are typical.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups at the 3-position or modified amino groups at the 5-position.
Scientific Research Applications
Industrial Production
In industrial settings, the synthesis may be scaled up with optimized reaction conditions to enhance yield and purity. Techniques such as chromatography and recrystallization are employed for purification .
Scientific Research Applications
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine has several notable applications across multiple scientific domains:
Medicinal Chemistry
The compound is explored for potential therapeutic properties:
- Anticancer Activity : It has demonstrated efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For example, it shows significant inhibitory activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes:
- Kinase Inhibition : Studies have shown that it inhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively . Additionally, it has been identified as a potent inhibitor of TBK1 with an IC50 value of 0.2 nM, showcasing its potential in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Signaling Pathways : It modulates cellular processes such as proliferation and apoptosis by binding to active sites on enzymes or receptors .
Case Studies
Several case studies illustrate the compound's effectiveness in various applications:
Case Study 1: Antiproliferative Activity
Research indicated that derivatives of pyrazolo[3,4-B]pyridine exhibit significant antiproliferative effects across various cancer cell lines (e.g., A172, U87MG). The methodology involved treating cells with increasing doses of the compound and measuring inhibition rates through colorimetric assays .
Case Study 2: Kinase Inhibition
A study focused on the inhibition of TBK1 by derivatives of pyrazolo[3,4-B]pyridine demonstrated that specific compounds could effectively inhibit this kinase while also exhibiting antiproliferative effects on cancer cells .
Mechanism of Action
The mechanism of action of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the iodine atom and amino group allows it to form strong interactions with the target molecules, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine with key analogs:
Halogen-Substituted Derivatives
Key Observations :
- Iodine vs. Bromine/Chlorine : Iodo derivatives exhibit higher molecular weights and greater polarizability, favoring halogen bonding in target interactions .
- Amino Group Impact: The 5-amino substituent in the target compound improves aqueous solubility compared to halogen-only analogs (e.g., 5-Bromo-3-iodo), critical for bioavailability .
Functionalized Derivatives
Ethyl 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Structure: Incorporates a phenylamino group at position 4 and an ester at position 4.
- Activity : Demonstrates antiviral activity against enteroviruses (EC₅₀: 1.5 µM) due to enhanced π-π stacking with viral proteases .
- Comparison: The ester group increases lipophilicity (XLogP3: 4.1) but reduces solubility compared to the amino-iodo analog .
Coumarin-Fused Pyrazolo[3,4-b]pyridines
- Structure : Fused coumarin ring at positions 4,3-d.
- Activity : Exhibits dual anti-inflammatory and antimicrobial effects (MIC: 2–4 µg/mL against S. aureus) due to extended conjugation .
- Comparison : The fused system broadens pharmacological scope but complicates synthesis compared to simpler halogenated derivatives .
Pharmacologically Active Pyrazolo[3,4-b]pyridines
- Etazolate : An anxiolytic drug acting as a PDE4 inhibitor. Lacks halogen substituents but includes a piperazine ring, highlighting the role of nitrogen-rich moieties in CNS targeting .
- Tracazolate: Another PDE4 inhibitor with a trifluoromethyl group, demonstrating how electron-withdrawing groups enhance metabolic stability .
Biological Activity
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an amino group at the 5-position and an iodine atom at the 3-position of the pyrazolo[3,4-B]pyridine ring. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable scaffold in drug design.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied as an inhibitor of specific kinases, including cyclin-dependent kinases (CDKs). For instance, it exhibits significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively .
- Signaling Pathways : It may modulate signaling pathways by binding to active sites of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-B]pyridine show promise in anticancer therapy. For example, compounds derived from this scaffold have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis through targeted inhibition of kinases involved in tumor growth .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can undergo various transformations to yield derivatives with enhanced biological properties.
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | The iodine atom can be replaced with other nucleophiles to create diverse derivatives. |
| Oxidation/Reduction | The amino group can participate in redox reactions, leading to new functionalized compounds. |
| Coupling Reactions | Coupling with boronic acids or other partners can produce biaryl derivatives with potential biological activity. |
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of several pyrazolo[3,4-B]pyridine derivatives on human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest that modifications at the amino or iodine positions can enhance anticancer activity.
Case Study 2: Inhibition of PDE4
Another investigation focused on the use of pyrazolo[3,4-B]pyridine compounds as phosphodiesterase type IV (PDE4) inhibitors. These compounds demonstrated potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammatory responses through PDE4 inhibition .
Q & A
Q. What are the common synthetic routes for 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine, and what starting materials are typically used?
The synthesis often begins with 1,3-dialkyl-1H-pyrazole-5-amine derivatives as precursors. A key method involves cyclization reactions under controlled conditions, such as using ammonium acetate in glacial acetic acid for multi-component reactions. Ultrasound-mediated synthesis has also been reported to achieve high yields (88–97%) in 4–5 minutes by accelerating reaction kinetics . For iodination, direct electrophilic substitution using iodine or iodine-containing reagents at the pyrazole ring’s reactive positions is common. Structural confirmation requires techniques like / NMR and IR spectroscopy to verify regioselectivity and purity .
| Key Synthetic Parameters |
|---|
| Starting material: 1,3-dialkyl-1H-pyrazole-5-amine |
| Catalyst: Ammonium acetate |
| Solvent: Glacial acetic acid |
| Yield range: 88–97% (ultrasound method) |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
The fused pyrazole-pyridine core is confirmed via X-ray crystallography or NMR spectroscopy. The iodine substituent at position 3 and amino group at position 5 are verified using NMR (δ 6.5–7.5 ppm for aromatic protons) and mass spectrometry (m/z 260.04 for [M+H]). IR spectroscopy identifies N–H stretching (3200–3400 cm) and C–I vibrations (500–600 cm). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for iodination.
- Catalyst screening : Pd(PPh) in cross-coupling reactions improves regioselectivity for functionalized derivatives .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 5 minutes vs. 24 hours for conventional heating) . Contradictions in yield data (e.g., 70% vs. 97%) often arise from impurities in starting materials or incomplete iodination. Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient pyridine ring’s susceptibility to nucleophilic attack at position 3. Fukui indices and molecular electrostatic potential (MEP) maps highlight the iodine atom as a leaving group, with activation energies < 25 kcal/mol for SNAr (nucleophilic aromatic substitution). MD simulations further validate solvent effects on transition states .
Q. How do structural modifications at the pyrazole ring influence biological activity in kinase inhibition studies?
Introducing electron-withdrawing groups (e.g., –NO) at position 5 enhances binding to FGFR kinase’s ATP pocket by increasing π-π stacking interactions. Comparative SAR studies show that 3-iodo substitution improves selectivity over VEGFR2 by 10-fold, while amino groups at position 5 stabilize hydrogen bonds with Asp641 residues. Bioactivity contradictions (e.g., IC variations) are resolved via crystallographic docking studies .
| Kinase Inhibition Data |
|---|
| FGFR1 IC: 12 nM |
| Selectivity ratio (FGFR1/VEGFR2): 10:1 |
| Key interaction: Asp641 H-bonding |
Q. What strategies resolve contradictions in spectral data for pyrazolo[3,4-b]pyridine derivatives?
Discrepancies in NMR shifts (e.g., δ 7.2 ppm vs. δ 7.5 ppm for H-4) arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify tautomeric equilibria.
- Deuterated solvents (e.g., DMSO-d) to minimize exchange broadening.
- 2D-COSY/HMBC to assign coupling pathways and confirm regiochemistry .
Methodological Considerations
Q. What safety protocols are critical when handling iodinated pyrazolo[3,4-b]pyridines?
- Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Waste disposal : Iodine-containing residues must be treated with sodium thiosulfate to neutralize reactivity .
Future Directions
Q. How can sp3^33-hybridized carbon incorporation expand the applications of pyrazolo[3,4-b]pyridines?
Introducing chiral centers via asymmetric catalysis (e.g., Pd-catalyzed C–H activation) could enable enantioselective drug candidates. Preliminary studies show sp-functionalized derivatives exhibit improved pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
